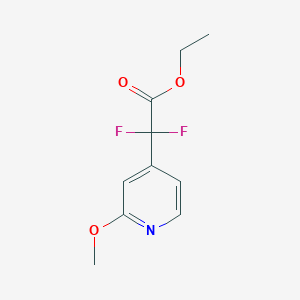
3-Chloro-6-fluoro-2-methoxybenzaldehyde
Vue d'ensemble
Description
3-Chloro-6-fluoro-2-methoxybenzaldehyde is a chemical compound with the CAS Number: 1646821-91-1 . It has a molecular weight of 188.59 . The IUPAC name for this compound is 3-chloro-6-fluoro-2-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-fluoro-2-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-6-fluoro-2-methoxybenzaldehyde are not available, similar compounds like 2-Fluoro-3-methoxybenzaldehyde have been used in the synthesis of benzosuberone derivatives . The compound reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .Physical And Chemical Properties Analysis
3-Chloro-6-fluoro-2-methoxybenzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Bioconversion Potential in Fungi
- Bioconversion in Fungi: The white-rot fungus Bjerkandera adusta has been studied for its potential to bioconvert halogenated aromatic compounds, including derivatives similar to 3-Chloro-6-fluoro-2-methoxybenzaldehyde. These compounds did not influence the metabolism and produced mixed chloro-fluoro-methoxybenzaldehydes (Lauritsen & Lunding, 1998).
Synthesis and Chemical Transformations
- Facile Synthesis Approach: A simplified method for synthesizing related compounds like 3-fluoro-4-methoxybenzaldehyde was developed to reduce industrial production damage and costs (Wang Bao-jie, 2006).
- Anticancer Activity: Fluorinated analogues of combretastatins, which include similar compounds to 3-Chloro-6-fluoro-2-methoxybenzaldehyde, have been synthesized and evaluated for their in vitro anticancer properties (Lawrence et al., 2003).
- Synthesis of Herbicide Intermediates: The compound has been used in the synthesis of herbicide intermediates, highlighting its utility in agricultural chemistry (Zhou Yu, 2002).
Biomedical Applications
- Synthesis of Antioxidants: Derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde have been synthesized and evaluated for their antioxidant activity (Rijal et al., 2022).
- Cancer Treatment: Compounds synthesized from 3-Chloro-6-fluoro-2-methoxybenzaldehyde have been used in creating anticancer agents like Gefitinib (Xiao-yu, 2010).
Material Science and Crystallography
- Crystal Structure Analysis: The crystal structure of related compounds has been studied, providing insights into their structural properties and potential applications (Naveen et al., 2006).
Environmental Chemistry
- Solubility Studies: Solubility and activity coefficients of similar compounds in water have been measured, which is essential for understanding their environmental impact (Larachi et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-6-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMSCXSRRGJFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)


![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)


![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)